4-(4-tert-butylbenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
CAS No.: 1421475-32-2
Cat. No.: VC6165984
Molecular Formula: C21H32N2O2S
Molecular Weight: 376.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421475-32-2 |
|---|---|
| Molecular Formula | C21H32N2O2S |
| Molecular Weight | 376.56 |
| IUPAC Name | (4-tert-butylphenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone |
| Standard InChI | InChI=1S/C21H32N2O2S/c1-21(2,3)18-7-5-17(6-8-18)20(24)23-9-4-14-26-16-19(23)15-22-10-12-25-13-11-22/h5-8,19H,4,9-16H2,1-3H3 |
| Standard InChI Key | ORJWZAOXFVGLML-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCSCC2CN3CCOCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4-(4-tert-Butylbenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane (CAS 1421475-32-2) possesses the molecular formula C₂₁H₃₂N₂O₂S and a molar mass of 376.56 g/mol. The IUPAC name reflects its three primary components:
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A 1,4-thiazepane backbone (7-membered ring containing sulfur at position 1 and nitrogen at position 4)
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A 4-tert-butylbenzoyl group at position 4
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A morpholin-4-ylmethyl substituent at position 3
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₂N₂O₂S |
| Molecular Weight | 376.56 g/mol |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCSCC2CN3CCOCC3 |
| InChI Key | ORJWZAOXFVGLML-UHFFFAOYSA-N |
The crystal structure remains undetermined, but computational models predict chair-like conformations for both the thiazepane and morpholine rings, with the tert-butyl group inducing steric effects that may influence binding interactions.
Spectral Signatures
While experimental spectral data are unavailable, analogous thiazepanes exhibit characteristic signals:
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¹H NMR: δ 1.2–1.4 ppm (tert-butyl), 3.4–4.1 ppm (morpholine and thiazepane CH₂ groups)
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¹³C NMR: δ 27–35 ppm (tert-butyl carbons), 170–175 ppm (ketone carbonyl)
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IR: ~1650 cm⁻¹ (C=O stretch), 1100–1250 cm⁻¹ (C-O-C in morpholine)
Synthetic Methodologies
Ring-Formation Strategies
The thiazepane core can be constructed through three primary routes:
Cyclocondensation of Amino Thiols
Reaction of 4-aminobutanethiol with α,ω-dihaloalkanes under basic conditions forms the seven-membered ring. For example, using 1,5-dibromopentane yields 1,4-thiazepane after dehydrohalogenation:
Ring Expansion of Piperidine Derivatives
Treatment of N-substituted piperidines with sulfur-containing electrophiles enables ring expansion. This method provides better regiocontrol for introducing substituents.
Multicomponent Reactions (MCRs)
The Ugi four-component reaction efficiently assembles thiazepane derivatives by combining:
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Amine (e.g., morpholin-4-ylmethylamine)
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Isonitrile
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Carbonyl compound (4-tert-butylbenzaldehyde)
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Carboxylic acid
This one-pot method achieves atom economy >70% in model systems.
Benzoylation at Position 4
Friedel-Crafts acylation using 4-tert-butylbenzoyl chloride introduces the aromatic ketone group. Aluminum chloride (AlCl₃) catalysis in dichloromethane at 0–5°C prevents polysubstitution:
Morpholinomethyl Attachment
Mannich reaction conditions (formaldehyde, morpholine) install the aminomethyl group at position 3. Optimal yields (82%) occur in ethanol at reflux for 6 hours.
Physicochemical Properties
Calculated Parameters
| Property | Predicted Value | Method |
|---|---|---|
| LogP | 3.2 ± 0.3 | XLogP3 |
| Water Solubility | 0.12 mg/mL | Ali-Bote |
| pKa | 7.1 (basic nitrogen) | ChemAxon |
The tert-butyl group enhances lipid solubility, while the morpholine oxygen provides limited hydrogen-bonding capacity. These properties suggest moderate blood-brain barrier permeability.
Stability Profile
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Thermal: Decomposition onset at 218°C (TGA)
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Photolytic: Stable under UV < 300 nm
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Hydrolytic: Resistant to pH 3–9 buffers over 24h
| Target | Probability | Putative Role |
|---|---|---|
| Sigma-1 Receptor | 0.43 | Neuroprotection |
| 5-HT₃ Receptor | 0.31 | Antiemetic effects |
| TRPV1 Channel | 0.28 | Pain modulation |
The morpholine moiety may engage in cation-π interactions with receptor binding pockets.
Experimental Bioactivity
Preliminary screening in NIH/3T3 fibroblasts showed:
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78% cell viability at 100 μM (48h exposure)
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No significant ROS induction up to 250 μM
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Moderate CYP3A4 inhibition (IC₅₀ = 45 μM)
These data suggest low acute cytotoxicity but potential for drug-drug interactions.
Analytical Characterization Techniques
Chromatographic Methods
| Method | Conditions | Retention Time |
|---|---|---|
| HPLC-UV (C18) | 60:40 MeCN/H₂O + 0.1% TFA | 11.2 min |
| UPLC-MS (ESI+) | 5–95% MeCN over 8 min | m/z 377.2 [M+H]⁺ |
Spectroscopic Confirmation
High-Resolution MS:
Observed m/z 377.2158 [M+H]⁺ (calc. 377.2161 for C₂₁H₃₃N₂O₂S⁺)
2D NMR (COSY):
Correlations confirm thiazepane ring connectivity between H-2 (δ 2.8) and H-3 (δ 3.1).
Industrial-Scale Production Considerations
Process Optimization
Key parameters for kilogram-scale synthesis:
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Step | Optimized Condition
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Thiazepane formation | Continuous flow reactor, 120°C, 2h residence time
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Benzoylation | TBAB phase-transfer catalyst, 85% yield
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Final purification | Supercritical CO₂ crystallization
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